sodium;docosyl sulfate
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Overview
Description
Sodium docosyl sulfate, also known as sodium dodecyl sulfate, is an anionic surfactant commonly used in various cleaning and hygiene products. It is the sodium salt of a 12-carbon organosulfate, with the chemical formula CH₃(CH₂)₂₀OSO₃Na. This compound is known for its amphiphilic properties, which make it highly effective as a detergent and emulsifier .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium docosyl sulfate is typically synthesized through the sulfation of docosyl alcohol (also known as behenyl alcohol) followed by neutralization with sodium hydroxide. The reaction involves the following steps:
Sulfation: Docosyl alcohol reacts with sulfur trioxide (SO₃) to form docosyl hydrogen sulfate.
Neutralization: The resulting docosyl hydrogen sulfate is then neutralized with sodium hydroxide (NaOH) to produce sodium docosyl sulfate.
Industrial Production Methods
In industrial settings, the production of sodium docosyl sulfate often involves continuous processes where docosyl alcohol is continuously fed into a reactor containing sulfur trioxide. The reaction mixture is then neutralized with sodium hydroxide in a separate reactor. The final product is purified and dried to obtain sodium docosyl sulfate in its solid form .
Chemical Reactions Analysis
Types of Reactions
Sodium docosyl sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert it back to docosyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Produces sulfonates.
Reduction: Yields docosyl alcohol.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium docosyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell lysis and protein solubilization for molecular biology experiments.
Medicine: Utilized in drug formulations to enhance the solubility of hydrophobic drugs.
Industry: Commonly used in the production of detergents, shampoos, and other personal care products
Mechanism of Action
Sodium docosyl sulfate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and spreading of liquids. This property is due to its amphiphilic nature, where the hydrophobic tail interacts with nonpolar substances, and the hydrophilic head interacts with water. This mechanism is crucial in its role as a detergent and emulsifier .
Comparison with Similar Compounds
Similar Compounds
- Sodium laureth sulfate
- Sodium myreth sulfate
- Ammonium lauryl sulfate
- Potassium lauryl sulfate
Uniqueness
Sodium docosyl sulfate is unique due to its longer carbon chain (22 carbons) compared to other similar compounds like sodium laureth sulfate (12 carbons). This longer chain length provides enhanced emulsifying and foaming properties, making it particularly effective in industrial and personal care applications .
Properties
IUPAC Name |
sodium;docosyl sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-27(23,24)25;/h2-22H2,1H3,(H,23,24,25);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPADSYHPKIYAH-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H45NaO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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